molecular formula C12H16O2S B13653845 2-(2-(Phenylthio)ethyl)-1,3-dioxane

2-(2-(Phenylthio)ethyl)-1,3-dioxane

Cat. No.: B13653845
M. Wt: 224.32 g/mol
InChI Key: LJHNRSGOEKTZFV-UHFFFAOYSA-N
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Description

2-(2-(Phenylthio)ethyl)-1,3-dioxane is an organic compound that features a dioxane ring substituted with a phenylthioethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Phenylthio)ethyl)-1,3-dioxane typically involves the reaction of 2-(phenylthio)ethanol with 1,3-dioxane under specific conditions. The reaction may be catalyzed by acids or bases, depending on the desired yield and purity. The process involves heating the reactants in a suitable solvent, such as ethanol or dichloromethane, and monitoring the reaction progress using techniques like thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Phenylthio)ethyl)-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide; reactions often conducted in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted dioxane derivatives.

Scientific Research Applications

2-(2-(Phenylthio)ethyl)-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2-(Phenylthio)ethyl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The dioxane ring provides structural stability and influences the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylthio)ethanol: A precursor in the synthesis of 2-(2-(Phenylthio)ethyl)-1,3-dioxane.

    1,3-Dioxane: The parent compound, which lacks the phenylthioethyl substitution.

    Phenylthioacetic acid: Contains a phenylthio group but differs in its overall structure and reactivity.

Uniqueness

This compound is unique due to the combination of the dioxane ring and the phenylthioethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

2-(2-phenylsulfanylethyl)-1,3-dioxane

InChI

InChI=1S/C12H16O2S/c1-2-5-11(6-3-1)15-10-7-12-13-8-4-9-14-12/h1-3,5-6,12H,4,7-10H2

InChI Key

LJHNRSGOEKTZFV-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)CCSC2=CC=CC=C2

Origin of Product

United States

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